Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
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Description
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (M2A2D1HIC) is a synthetic organic compound with a molecular formula of C10H13ClN2O2. It is an important intermediate compound in organic synthesis and is widely used in the synthesis of various drugs, pharmaceuticals, and food additives. M2A2D1HIC is a white crystalline solid, soluble in water and ethanol, and insoluble in most organic solvents. It is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Enzymatic Resolution and Chemoenzymatic Synthesis
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been a subject of study for its potential in chemoenzymatic synthesis routes. A notable application involves the kinetic resolution of cyclic quaternary α-amino acid esters using Candida antarctica Lipase B, demonstrating the enzyme's effectiveness in selectively processing enantiomers of cyclic α-quaternary α-amino esters to achieve high enantioselectivity and theoretical yields. This process underscores the compound's role in synthesizing enantiomerically pure amino acids, which are valuable in pharmaceutical and chemical research (Li, Rantapaju, & Kanerva, 2011).
Synthesis of Heterocyclic Compounds
Research into the synthetic applications of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has led to the development of methods for preparing various heterocyclic compounds. For example, it has been used in the synthesis of methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, showcasing its versatility in organic synthesis for constructing complex molecular architectures. These processes involve reactions with sodium methoxide in methanol, highlighting the compound's utility in generating pharmacologically relevant structures (Lim, Song, & Lee, 2007).
Structural and Conformational Studies
The structural properties of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride and its derivatives have been a focus of investigation, providing insights into their conformational behavior and potential interactions in biological systems. Studies on compounds like methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate have contributed to understanding the crystal structure and stabilization mechanisms, including intra- and intermolecular hydrogen bonding. These investigations are crucial for designing molecules with desired physical and chemical properties for various applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Corrosion Inhibition
Beyond pharmaceutical and synthetic applications, derivatives of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride have been explored for their corrosion inhibition properties. For instance, studies have demonstrated the effectiveness of indanone derivatives in preventing mild steel corrosion in hydrochloric acid solutions. This research is pivotal for developing new materials that can protect against corrosion, extending the lifespan of metal components in industrial settings (Saady et al., 2018).
properties
IUPAC Name |
methyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMQYQHFQQHLBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662888 |
Source
|
Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
CAS RN |
199330-64-8 |
Source
|
Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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